(2E)-3-(2-Nitrophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile
Description
(2E)-3-(2-Nitrophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile is a complex organic compound that features a combination of nitrophenyl, benzofuran, and thiazole moieties
Properties
IUPAC Name |
(E)-3-(2-nitrophenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H13N3O4S/c26-13-17(11-16-6-2-4-8-22(16)28(30)31)24-27-21(14-33-24)20-12-19-18-7-3-1-5-15(18)9-10-23(19)32-25(20)29/h1-12,14H/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEJPOQGUWLYJM-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CSC(=N4)C(=CC5=CC=CC=C5[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CSC(=N4)/C(=C/C5=CC=CC=C5[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Nitrophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile typically involves multi-step organic reactions. The starting materials often include 2-nitrobenzaldehyde, 3-oxo-3H-benzo[f]chromene, and 2-aminothiazole. The key steps in the synthesis may include:
Condensation Reactions: Combining 2-nitrobenzaldehyde with 2-aminothiazole under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the thiazole ring.
Coupling Reactions: The final step involves coupling the intermediate with 3-oxo-3H-benzo[f]chromene to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-Nitrophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(2-Nitrophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of the nitrophenyl and thiazole moieties suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes. Its unique electronic properties may also make it suitable for applications in electronics or photonics.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Nitrophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In a pharmacological context, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2-Nitrophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile: The compound of interest.
This compound: A similar compound with slight variations in the substituents on the aromatic rings.
This compound: Another related compound with different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
